molecular formula C20H28O5 B11935958 Dehydroandrographolide,(S)

Dehydroandrographolide,(S)

Cat. No.: B11935958
M. Wt: 348.4 g/mol
InChI Key: QQCLBMUOIGPCDE-XUMBOQAASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydroandrographolide can be isolated from Andrographis paniculata using various extraction methods. One common method involves ultrasonic extraction with methanol, followed by purification using solid-phase extraction and liquid chromatography with mass spectrometry . The sample is ultrasonically extracted with 40% methanol and then purified with a C18 solid-phase extraction column .

Industrial Production Methods: Industrial production of dehydroandrographolide typically involves large-scale extraction from Andrographis paniculata. The plant material is processed to isolate the active compounds, which are then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Dehydroandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Common Reagents and Conditions: Common reagents used in the reactions involving dehydroandrographolide include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound.

Major Products Formed: The major products formed from the reactions of dehydroandrographolide include various derivatives with enhanced anti-inflammatory, antiviral, and anticancer activities . These derivatives are often studied for their potential therapeutic applications.

Properties

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one

InChI

InChI=1S/C20H28O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,10,14,16-17,21-23H,1,4,6-9,11H2,2-3H3/t14-,16+,17-,19+,20+/m1/s1

InChI Key

QQCLBMUOIGPCDE-XUMBOQAASA-N

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC=C3C(=COC3=O)O)(C)CO)O

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C(=COC3=O)O)(C)CO)O

Origin of Product

United States

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